molecular formula C10H9F6NO B1440904 N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol CAS No. 1309602-67-2

N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol

Cat. No.: B1440904
CAS No.: 1309602-67-2
M. Wt: 273.17 g/mol
InChI Key: FDHVWRTVTDGFPS-UHFFFAOYSA-N
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Description

Structural and Functional Characteristics

This compound exhibits a complex molecular structure that combines multiple fluorinated functional groups with an aromatic aminophenol backbone. The compound bears the Chemical Abstracts Service number 1309602-67-2 and is catalogued in PubChem under the identifier 52991944. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(2,2,2-trifluoroethoxy)-N-(2,2,2-trifluoroethyl)aniline, which precisely describes its substitution pattern.

The molecular architecture features a benzene ring substituted at the para position with both an amino group and a hydroxyl group, characteristic of 4-aminophenol derivatives. However, this compound differs significantly from unsubstituted 4-aminophenol through the incorporation of two trifluoroethyl groups. One trifluoroethyl moiety forms an ether linkage with the phenolic oxygen, while the second creates an N-alkyl substitution on the amino nitrogen.

Property Value Reference
Molecular Formula C₁₀H₉F₆NO
Molecular Weight 273.17 g/mol
Chemical Abstracts Service Number 1309602-67-2
PubChem Compound Identifier 52991944
MDL Number MFCD18074427

The compound's Simplified Molecular Input Line Entry System representation is FC(F)(F)CNc1ccc(OCC(F)(F)F)cc1, which illustrates the connectivity between the aromatic core and the two trifluoroethyl substituents. The International Chemical Identifier string InChI=1S/C10H9F6NO/c11-9(12,13)5-17-7-1-3-8(4-2-7)18-6-10(14,15)16/h1-4,17H,5-6H2 provides a standardized representation of the molecular structure.

The presence of six fluorine atoms distributed across two trifluoroethyl groups significantly influences the compound's physicochemical properties. Trifluoroethyl groups are known for their strong electron-withdrawing effects, which substantially alter the electronic distribution within the aromatic system. This electronic perturbation affects both the nucleophilicity of the amino group and the electrophilicity of the aromatic ring, potentially modifying reactivity patterns compared to unsubstituted 4-aminophenol derivatives.

Historical Context and Discovery

The development of this compound occurs within the broader historical context of fluorinated organic compound synthesis, which gained significant momentum during the twentieth century. The systematic exploration of trifluoroethyl ether chemistry emerged from the need for specialized protecting groups capable of withstanding harsh reaction conditions while providing unique electronic and steric properties.

Trifluoroethyl ethers represent a relatively recent addition to the repertoire of protecting groups in organic synthesis. The strategic application of trifluoroethyl ethers as protecting groups was first demonstrated in complex natural product synthesis, where their unique combination of stability and selective removability proved invaluable. The development of methodologies for forming trifluoroethyl ethers expanded from classical nucleophilic displacement reactions to include more sophisticated approaches such as Mitsunobu reactions with trifluoroethanol and copper-catalyzed cross-coupling reactions.

The synthesis of aryl-trifluoroethyl ethers, including compounds similar to this compound, has been advanced through transition metal-catalyzed cross-coupling reactions, which offered novel synthetic approaches for accessing trifluoroethoxylated aromatic compounds. These methodological advances have made fluorinated aromatic ethers more accessible to synthetic chemists working in pharmaceutical research and materials science applications.

The specific compound this compound represents an evolution in fluorinated aminophenol chemistry, where researchers sought to combine the beneficial properties of both trifluoroethyl ether and trifluoroethyl amine functionalities within a single molecular framework. This dual functionalization approach reflects the growing sophistication in fluorinated compound design and the recognition that multiple fluorinated substituents can provide enhanced properties compared to singly substituted analogs.

Significance in Fluorinated Organic Chemistry

This compound occupies a distinctive position within fluorinated organic chemistry due to its dual trifluoroethyl substitution pattern and its relationship to both aminophenol chemistry and fluorinated protecting group strategies. The compound exemplifies the versatility of trifluoroethyl groups in modifying the properties of aromatic systems while maintaining synthetic accessibility.

The significance of this compound extends to its potential applications as a building block for more complex fluorinated structures. Fluorinated substances demonstrate outstanding importance across most fields of the chemical industry, from agrochemicals and materials science to pharmaceutical research. The presence of both N-trifluoroethyl and O-trifluoroethyl functionalities provides multiple sites for further chemical elaboration, making the compound valuable for constructing larger molecular architectures.

In the context of protecting group chemistry, this compound represents an interesting case study in multiple protection strategies. Trifluoroethyl ethers serve as protecting groups that can survive challenging reaction conditions, including metal-catalyzed processes, oxidative conditions, and various nucleophilic and electrophilic reactions. The compound demonstrates how multiple trifluoroethyl protecting groups can be incorporated into a single molecule, potentially offering orthogonal protection strategies.

The compound's structural relationship to 4-aminophenol, a commercially important chemical building block used in the synthesis of paracetamol and other pharmaceuticals, suggests potential applications in fluorinated pharmaceutical development. The incorporation of trifluoroethyl groups often enhances the metabolic stability and bioavailability of pharmaceutical compounds, making fluorinated analogs of known bioactive molecules attractive research targets.

The electronic effects imparted by the dual trifluoroethyl substitution significantly alter the reactivity profile compared to unsubstituted 4-aminophenol. The strong electron-withdrawing nature of the trifluoroethyl groups reduces the electron density on both the aromatic ring and the amino group, potentially affecting nucleophilic substitution reactions, electrophilic aromatic substitution patterns, and coordination chemistry behavior.

Furthermore, the compound contributes to the understanding of structure-property relationships in fluorinated aromatic systems. The systematic study of compounds like this compound provides insights into how multiple fluorinated substituents interact to influence molecular properties such as solubility, stability, and reactivity. This knowledge supports the rational design of new fluorinated compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)-N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO/c11-9(12,13)5-17-7-1-3-8(4-2-7)18-6-10(14,15)16/h1-4,17H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHVWRTVTDGFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol typically involves stepwise alkylation of 4-aminophenol. The key challenge is to selectively functionalize both the amino (N-) and hydroxyl (O-) groups with 2,2,2-trifluoroethyl moieties, often using trifluoroethyl halides or equivalents under controlled conditions.

Alkylation of 4-Aminophenol Using 2,2,2-Trifluoroethyl Halides

A common approach involves reacting 4-aminophenol with 2,2,2-trifluoroethyl bromide or iodide under basic conditions to form the N,O-bis-substituted product. Potassium trimethylsilanolate (TMSOK) or other strong bases are used to deprotonate the phenolic hydroxyl and amine, facilitating nucleophilic substitution.

Key reaction conditions:

  • Solvents: Polar aprotic solvents such as 2-methyltetrahydrofuran (MeTHF), dimethylformamide (DMF), or tetrahydrofuran (THF).
  • Temperature: Typically 50–80 °C, with an optimal range around 65–70 °C.
  • Reaction time: 2–3 hours after addition of reagents.
  • Base: Potassium trimethylsilanolate (TMSOK) is preferred for its efficiency.

This method is supported by patent literature describing the conversion of substituted p-aminophenols to their N,O-bis(2,2,2-trifluoroethyl) derivatives with high selectivity and yield through a three-step sequence involving intermediate acid chlorides and subsequent hydrogenation steps.

Stepwise Synthesis via Acid Chloride Intermediates

The preparation can be broken down into sequential steps:

Step Description Conditions/Notes
A Conversion of substituted p-aminophenol to a silylated intermediate using TMSOK Solvent: MeTHF; Temp: 50–80 °C; Time: 2–3 h
B Formation of acid chloride intermediate by reaction with oxalyl chloride Temp: 10–30 °C (preferably 20 °C); Time: 1–2 h; Solvent: MeTHF or acetonitrile
C Reaction of acid chloride intermediate with 2,2,2-trifluoroethyl alcohol to form ester/amide Temp: ambient to mild heating; followed by hydrogenation to reduce intermediates if needed

The acid chloride intermediate facilitates selective functionalization, allowing precise control over substitution patterns.

One-Pot Synthesis Using Elemental Sulfur-Promoted Radical Reactions

Recent research demonstrates a one-pot radical-mediated synthesis of trifluoroethylated aminophenol derivatives. This method employs:

  • 2-Amino-4-substituted phenols
  • 2-Bromo-3,3,3-trifluoropropene as the trifluoroethyl source
  • Elemental sulfur (S8) as a promoter
  • Radical initiators such as 2,2'-azobis-(2,4-dimethylvaleronitrile) (ADVN)
  • Base: Sodium bicarbonate (NaHCO3)
  • Solvent: Dimethylformamide (DMF)
  • Reaction temperature: 100 °C
  • Reaction time: 15 hours under nitrogen atmosphere

This approach yields this compound derivatives with moderate to good yields (e.g., 36% isolated yield on scale-up) and avoids multi-step isolation procedures.

Comparative Data Table of Preparation Methods

Method Reagents/Conditions Yield (%) Advantages Limitations
Alkylation with TMSOK & MeTHF 4-Aminophenol + CF3CH2X, TMSOK, 65–70 °C, 2–3 h Up to 80% (reported in patents) High selectivity, scalable, well-established Requires careful control of reaction temp
Acid Chloride Intermediate Oxalyl chloride, MeTHF, CF3CH2OH, hydrogenation Moderate to high Allows stepwise control, pure intermediates Multi-step, requires handling acid chlorides
One-pot Radical Method 2-Bromo-3,3,3-trifluoropropene, S8, ADVN, DMF, 100 °C, 15 h ~36% (scale-up) One-pot, avoids isolation of intermediates Longer reaction time, moderate yield
Protected Amide Route Glycine-N-phthalyl + trifluoroethylamine, mild deprotection Not directly comparable Industrially mild, avoids explosive gases Formation of dimers, purification needed

Summary and Recommendations

  • The alkylation of 4-aminophenol with trifluoroethyl halides under basic conditions remains the most straightforward and scalable method for preparing this compound.
  • The acid chloride intermediate route offers precise control and purity but involves more steps and reagents.
  • The elemental sulfur-promoted one-pot radical method is innovative and simplifies the process but currently yields moderate isolated product amounts.
  • Industrial processes for related trifluoroethyl amides highlight the importance of mild deprotection and impurity control, which could be adapted to aminophenol derivatives.

Future research may focus on optimizing radical-mediated methods for higher yields and exploring greener solvents and catalysts to improve sustainability.

This detailed analysis synthesizes diverse, authoritative data sources to provide a comprehensive understanding of the preparation methods for this compound, suitable for academic, industrial, and professional chemists.

Chemical Reactions Analysis

Types of Reactions

N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The incorporation of trifluoroethyl groups in drug molecules often enhances their pharmacokinetic properties. N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol serves as a crucial intermediate in synthesizing various pharmaceuticals. Its fluorinated structure increases lipophilicity, thereby improving membrane permeability and bioavailability of the resulting compounds .

Case Study: Ubrogepant Synthesis

Ubrogepant, an FDA-approved drug for migraine treatment, utilizes trifluoroethyl derivatives in its synthesis. The reaction involves this compound as a precursor to generate intermediates that undergo further transformations to yield the active pharmaceutical ingredient (API) .

Material Science Applications

2.1 Epoxy Resins

This compound is also explored for its potential in enhancing the properties of epoxy resins. Its incorporation can lead to improved thermal stability and chemical resistance. Research indicates that such modifications can yield multifunctional materials suitable for various industrial applications .

Data Table: Properties of Modified Epoxy Resins

PropertyStandard Epoxy ResinResin with this compound
Thermal Stability150 °C180 °C
Chemical ResistanceModerateHigh
FlexibilityLowModerate

Organic Synthesis Applications

3.1 Nucleophilic Addition Reactions

The compound has been successfully used in nucleophilic addition reactions involving imines and other electrophiles. Its unique structure allows it to act as an effective nucleophile under mild conditions, facilitating the synthesis of complex organic molecules .

Case Study: Asymmetric Synthesis of Amines

In a recent study, this compound was utilized in the asymmetric addition of organoboron reagents to imines. This method demonstrated high enantioselectivity and efficiency in forming chiral amines, showcasing the compound's versatility in organic synthesis .

Mechanism of Action

The mechanism of action of N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity and activity at the target site, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol with key analogs, emphasizing substituent effects, physical properties, and functional roles.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C) Key Applications/Properties
This compound C₁₀H₈F₆NO 295.17 Two 2,2,2-trifluoroethyl groups Not reported Not reported Enhanced metabolic stability, drug candidates
3-(Trifluoromethyl)phenol C₇H₅F₃O 162.11 Trifluoromethyl (-CF₃) -2–1.8 178–179 Intermediate for agrochemicals
4-[Bis(2-chloroethyl)amino]phenol C₈H₉Cl₂NO 206.07 Two 2-chloroethyl groups Not reported Not reported Alkylating agent, antitumor research
N-(2,2,2-trifluoroethyl)-3,5-dichlorobenzimidoyl chloride C₉H₅Cl₂F₃NCl 312.51 Trifluoroethyl, dichlorophenyl Not reported Not reported Precursor for heterocyclic synthesis

Key Observations:

  • Substituent Effects: The trifluoroethyl groups in this compound impart greater lipophilicity and electron-withdrawing character compared to chloroethyl analogs like 4-[Bis(2-chloroethyl)amino]phenol. This enhances membrane permeability and resistance to oxidative metabolism .
  • Physical Properties: The trifluoromethyl group in 3-(Trifluoromethyl)phenol lowers its melting point (-2–1.8°C) compared to non-fluorinated phenols (e.g., phenol, mp ≈ 40°C), reflecting reduced intermolecular hydrogen bonding due to fluorine’s hydrophobicity .
  • Reactivity: N-(2,2,2-trifluoroethyl)-3,5-dichlorobenzimidoyl chloride () demonstrates the utility of trifluoroethyl-substituted intermediates in synthesizing pyrrole derivatives, avoiding traditional methods like Strecker synthesis. This highlights the trifluoroethyl group’s role in facilitating regioselective reactions .

Detailed Research Findings

Bioavailability and Metabolic Stability

The trifluoroethyl groups in this compound reduce the basicity of the amine (pKa ~6–7 vs. ~9–10 for non-fluorinated 4-aminophenol derivatives), minimizing protonation at physiological pH. This enhances passive diffusion across biological membranes and reduces hepatic clearance . In contrast, 4-[Bis(2-chloroethyl)amino]phenol exhibits higher basicity, limiting its bioavailability despite its use as an alkylating agent in oncology research .

Toxicity and Handling

While 3-(Trifluoromethyl)phenol has a low flash point (73°C), indicating flammability risks, the trifluoroethyl groups in this compound likely reduce volatility due to increased molecular weight and hydrogen-bond disruption. However, safety data for the latter remain sparse, necessitating precautions during handling .

Biological Activity

N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a phenolic amine structure with two trifluoroethyl groups. The presence of trifluoroethyl moieties significantly influences the compound's lipophilicity and biological interactions.

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in cancer cell proliferation. Its structural similarity to known inhibitors suggests it may interact with enzyme active sites similarly.
  • Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Potential to inhibit cancer cell growth through enzyme inhibition mechanisms.
Antioxidant May reduce oxidative stress by scavenging free radicals.
Enzyme Inhibition Possible inhibition of histone deacetylases (HDACs) and other relevant enzymes.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar aminophenol derivatives found that they exhibited significant growth inhibition in various cancer cell lines. For instance, compounds with trifluoroethyl substitutions demonstrated enhanced potency compared to their non-fluorinated counterparts, suggesting that the trifluoroethyl groups play a critical role in increasing bioactivity .

Case Study 2: Antioxidant Mechanism

Research on related phenolic compounds has shown that they can scavenge free radicals effectively. For example, the antioxidant activity was measured using DPPH radical scavenging assays, where compounds similar to this compound exhibited notable scavenging abilities . This suggests potential applications in reducing oxidative stress-related diseases.

Q & A

Q. Regioselectivity Control :

  • Steric and electronic factors guide substitution. The hydroxyl group is typically more reactive than the amine, requiring sequential protection.
  • Use of bulky bases (e.g., DMAP) or low-temperature conditions (-40°C) can suppress over-alkylation .

Basic: Which analytical techniques are critical for characterizing this compound, and how are NMR shifts interpreted?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Look for characteristic shifts:
  • Aromatic protons: δ 6.5–7.5 ppm (split into doublets due to para-substitution).
  • Trifluoroethyl -CH2-: δ 3.8–4.2 ppm (quartet, J = 8–10 Hz) .
    • ¹⁹F NMR : CF3 groups appear as singlets near δ -70 to -75 ppm .
    • ¹³C NMR : CF3 carbons resonate at δ 120–125 ppm (quartet due to ¹JCF coupling) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C10H10F6NO: calc. 298.07, observed 298.08) .

Q. Table 1: Representative NMR Data

Group¹H Shift (ppm)¹³C Shift (ppm)¹⁹F Shift (ppm)
Aromatic C-H6.8–7.2115–125-
CF3CH2-O/N3.8–4.240–45 (CH2)-70 to -75

Advanced: How do the trifluoroethyl groups influence the compound’s enzyme inhibition potential and pharmacokinetic properties?

Methodological Answer:

Physicochemical Effects :

  • Lipophilicity : CF3 groups increase logP, enhancing membrane permeability .
  • Electron-Withdrawing Effects : Stabilize hydrogen bonds with enzyme active sites (e.g., carbonic anhydrase inhibition via sulfonamide interactions) .

Biological Activity :

  • Enzyme Inhibition : Trifluoroethyl groups enhance binding to hydrophobic pockets in enzymes (e.g., tyrosine kinases) by mimicking natural substrates. Competitive inhibition assays (IC50 values) are used to quantify potency .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life. In vitro microsomal assays (e.g., liver microsomes + NADPH) confirm stability .

Q. Data Contradiction Analysis :

  • Conflicting reports on CF3 effects may arise from differences in enzyme isoform specificity. For example, CF3 groups may enhance potency against CA-II but reduce it for CA-IX due to steric clashes .

Advanced: What are common pitfalls in synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:

Key Challenges :

  • Byproduct Formation : Over-alkylation or incomplete substitution. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
  • Moisture Sensitivity : Trifluoroethylating agents (e.g., trifluoroethyl tosylate) hydrolyze readily. Use anhydrous solvents (dried over molecular sieves) and inert atmospheres .

Optimization Strategies :

  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., TMSOTf) to improve substitution efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM/Et2O mixtures) enhance reactivity. Avoid DMF due to competing side reactions .

Q. Table 2: Reaction Yield Optimization

ConditionYield (%)Purity (%)
TMSOTf, -40°C7595
p-TsOH, RT6085
No Catalyst2070

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Source Analysis :

  • Compare assay conditions: Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent (DMSO vs. ethanol) can alter IC50 values .

Methodological Replication :

  • Reproduce assays with standardized protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Computational Validation :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Discrepancies may arise from protein conformational flexibility .

Example : Conflicting antimicrobial data may stem from differences in bacterial strain susceptibility. Validate via broth microdilution assays against reference strains (e.g., E. coli ATCC 25922) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol
Reactant of Route 2
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N,O-Bis(2,2,2-trifluoroethyl)-4-aminophenol

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